
N-(2-chloroethyl)-2-methyl-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloroethyl)-2-methyl-5-nitrobenzamide: is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a nitro group (-NO2) and a chloroethyl group (-CH2CH2Cl) attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethyl)-2-methyl-5-nitrobenzamide typically involves the reaction of 2-methyl-5-nitrobenzoic acid with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Activation of the Carboxylic Acid: The carboxylic acid group of 2-methyl-5-nitrobenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation Reaction: The activated carboxylic acid reacts with 2-chloroethylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-chloroethyl)-2-methyl-5-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride (SnCl2).
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products:
Nucleophilic Substitution: Formation of substituted benzamides with various functional groups.
Reduction: Formation of N-(2-chloroethyl)-2-methyl-5-aminobenzamide.
Oxidation: Formation of N-(2-chloroethyl)-2-carboxy-5-nitrobenzamide.
Scientific Research Applications
Chemistry: N-(2-chloroethyl)-2-methyl-5-nitrobenzamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to undergo nucleophilic substitution reactions allows it to be used in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: this compound has shown potential as an anticancer agent. Its ability to form DNA adducts through nucleophilic substitution reactions makes it a candidate for further investigation in cancer therapy.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)-2-methyl-5-nitrobenzamide involves its ability to form covalent bonds with nucleophilic sites in biomolecules. The chloroethyl group can undergo nucleophilic substitution reactions with nucleophilic centers in DNA, proteins, and other biomolecules, leading to the formation of stable adducts. These adducts can interfere with the normal function of the biomolecules, leading to cytotoxic effects.
Molecular Targets and Pathways:
DNA: The compound can form DNA adducts, leading to DNA cross-linking and strand breaks. This can inhibit DNA replication and transcription, ultimately resulting in cell death.
Proteins: The compound can modify proteins by reacting with nucleophilic amino acid residues, affecting protein structure and function.
Comparison with Similar Compounds
N-(2-chloroethyl)-N-nitrosourea (CENU): A class of compounds used in cancer therapy. They share the chloroethyl group and exhibit similar mechanisms of action.
N-(2-chloroethyl)-N-cyclohexyl-N-nitrosourea (CCNU): Another nitrosourea derivative with anticancer properties.
Uniqueness: N-(2-chloroethyl)-2-methyl-5-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity
Properties
Molecular Formula |
C10H11ClN2O3 |
|---|---|
Molecular Weight |
242.66 g/mol |
IUPAC Name |
N-(2-chloroethyl)-2-methyl-5-nitrobenzamide |
InChI |
InChI=1S/C10H11ClN2O3/c1-7-2-3-8(13(15)16)6-9(7)10(14)12-5-4-11/h2-3,6H,4-5H2,1H3,(H,12,14) |
InChI Key |
UARQJXFQJCGRQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


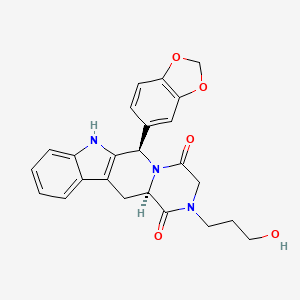
![Tert-butyl 4-[[3-[2-(dimethylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]methyl]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B13847489.png)
![Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)
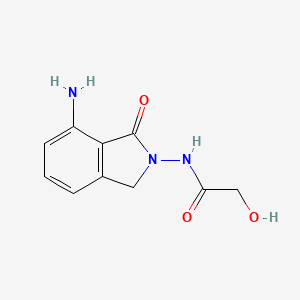
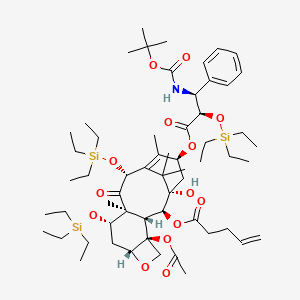

![1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine](/img/structure/B13847502.png)
![2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13847506.png)

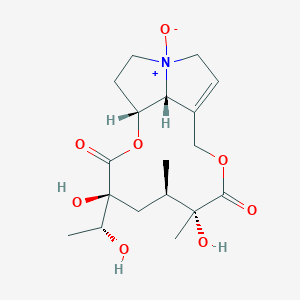
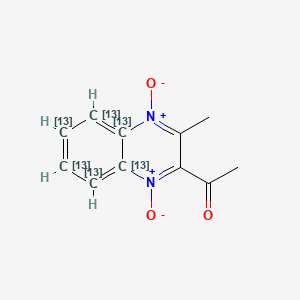
![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)


